4-(2,4-Dichlorophenyl)phenol

CAS No.: 53890-76-9

Cat. No.: VC2315170

Molecular Formula: C12H8Cl2O

Molecular Weight: 239.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53890-76-9 |

|---|---|

| Molecular Formula | C12H8Cl2O |

| Molecular Weight | 239.09 g/mol |

| IUPAC Name | 4-(2,4-dichlorophenyl)phenol |

| Standard InChI | InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |

| Standard InChI Key | HKUPUWFUWPODDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O |

Introduction

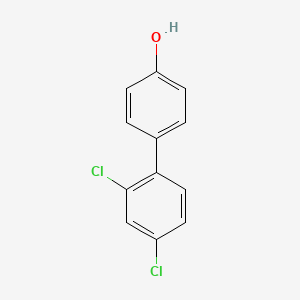

Chemical Identity and Structure

4-(2,4-Dichlorophenyl)phenol (CAS No.: 53890-76-9) is a chlorinated biphenyl derivative with a molecular formula of C12H8Cl2O and a molecular weight of 239.09 g/mol. The compound features a phenol group attached to a 2,4-dichlorophenyl moiety, creating a distinctive chemical architecture that influences its reactivity patterns and potential applications.

Structural Characteristics

The structure consists of two connected phenyl rings where one ring contains a hydroxyl group at the para position (creating the phenol portion), while the other ring features chlorine atoms at positions 2 and 4. This particular substitution pattern contributes to the compound's unique electronic properties and reactivity profile. The structural identifiers include:

-

Standard InChI: InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H

-

Standard InChIKey: HKUPUWFUWPODDR-UHFFFAOYSA-N

-

SMILES notation: C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O

Structural Comparison with Related Compounds

Understanding 4-(2,4-Dichlorophenyl)phenol in relation to structurally similar compounds provides valuable context for predicting its behavior and properties.

Comparison with Simple Chlorophenols

The well-studied 2,4-dichlorophenol (2,4-DCP) represents a simpler structural analog that shares the 2,4-dichloro substitution pattern. While 4-(2,4-Dichlorophenyl)phenol incorporates this motif within a more complex biphenyl framework, insights from 2,4-DCP research can inform understanding of our target compound.

Comparison with Related Biphenyl Compounds

The compound 2-Chloro-4-(2,4-dichlorophenyl)phenol represents another structurally related derivative with an additional chlorine atom.

| Property | 2-Chloro-4-(2,4-dichlorophenyl)phenol | 4-(2,4-Dichlorophenyl)phenol | Key Difference |

|---|---|---|---|

| Molecular Formula | C12H7Cl3O | C12H8Cl2O | Additional chlorine atom |

| Molecular Weight | 273.5 g/mol | 239.09 g/mol | Higher by one chlorine atom mass |

| Chlorine Position | 2,4 on one ring, 2 on other | 2,4 on one ring only | Different electronic distribution |

| Expected Lipophilicity | Higher | Lower | Additional chlorine increases hydrophobicity |

Toxicological Considerations

Understanding the potential toxicological profile of 4-(2,4-Dichlorophenyl)phenol is important for safe handling and environmental considerations.

Structural Alert Considerations

The chlorinated aromatic structure represents a structural alert that may be associated with:

-

Potential for bioaccumulation due to lipophilicity

-

Possible persistence in environmental matrices

-

Structural similarity to compounds with documented toxicological concerns

Environmental Fate and Behavior

The environmental behavior of 4-(2,4-Dichlorophenyl)phenol would be influenced by its physicochemical properties.

Degradation Pathways

Potential degradation pathways might include:

-

Photochemical degradation involving hydroxyl radical attack on the aromatic rings

-

Microbial degradation through initial hydroxylation followed by ring cleavage

-

Potential formation of transformation products with modified toxicity profiles

Analytical Detection Methods

The analysis of 4-(2,4-Dichlorophenyl)phenol in various matrices would likely employ complementary analytical techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) approaches would be appropriate for quantitative analysis:

-

HPLC with UV detection, exploiting the compound's aromatic chromophore

-

GC-MS analysis, potentially requiring derivatization of the phenolic group

-

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity

Spectroscopic Characterization

Complete structural characterization would employ:

-

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) for structural confirmation

-

Infrared spectroscopy to identify functional group vibrations

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Research Applications and Future Directions

Knowledge Gaps and Research Opportunities

Significant research opportunities exist in several areas:

-

Comprehensive physical property characterization

-

Evaluation of biological activity across multiple systems

-

Environmental fate studies to determine persistence and degradation pathways

-

Structure-activity relationship investigations to optimize desired properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume